(-)-Ecgonine-d3 Hydrochloride

CAS No.:

Cat. No.: VC20432260

Molecular Formula: C9H16ClNO3

Molecular Weight: 224.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16ClNO3 |

|---|---|

| Molecular Weight | 224.70 g/mol |

| IUPAC Name | (1R,2R,3S,5S)-3-hydroxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H15NO3.ClH/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5;/h5-8,11H,2-4H2,1H3,(H,12,13);1H/t5-,6+,7-,8+;/m0./s1/i1D3; |

| Standard InChI Key | HVWQTEPEBQYIFB-OMOZMKOBSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)O.Cl |

| Canonical SMILES | CN1C2CCC1C(C(C2)O)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

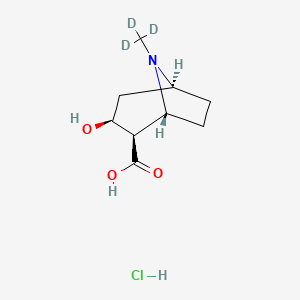

(-)-Ecgonine-d3 Hydrochloride (CAS: 115144-41-7) is a bicyclic organic compound with the systematic name (1R,2R,3S,5S)-3-Hydroxy-8-trideuteromethyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride. Its molecular formula is C₁₀H₁₄D₃NO₃·HCl, yielding a molecular weight of 238.73 g/mol . The deuterium atoms are strategically incorporated into the N-methyl group, enhancing its utility in mass spectrometry and isotopic tracing studies .

Key Structural Features:

-

Bicyclic Framework: The 8-azabicyclo[3.2.1]octane core is characteristic of tropane alkaloids, contributing to its biological activity.

-

Stereochemistry: The (1R,2R,3S,5S) configuration ensures enantiomeric purity, critical for interactions with biological targets .

-

Deuterium Labeling: The trideuteromethyl group (-CD₃) at the nitrogen atom minimizes metabolic interference while retaining chemical behavior akin to the non-deuterated form .

Synthesis and Characterization

Synthetic Routes

The synthesis of (-)-Ecgonine-d3 Hydrochloride typically involves deuterium incorporation during the hydrolysis of cocaine or its analogs. A validated method includes:

-

Acid Hydrolysis: Cocaine hydrochloride is refluxed in 0.2 M HCl at 90°C for 24 hours, cleaving ester bonds to yield ecgonine.

-

Isotopic Exchange: Deuterium is introduced via reductive amination using deuterated methyl iodide (CD₃I) under controlled conditions .

-

Purification: Recrystallization in methanol/HCl ensures ≥98.5% purity, validated by chromatographic methods .

Table 1: Synthesis Parameters and Outcomes

| Parameter | Condition/Result | Source |

|---|---|---|

| Reaction Temperature | 90°C | |

| Deuterating Agent | CD₃I | |

| Purity (GC) | >98.5% | |

| Optical Rotation | -51 ± 2° (1.0, methanol) |

Analytical Characterization

-

Spectroscopy:

-

Chromatography: Reverse-phase HPLC with UV detection (λ = 210 nm) resolves ecgonine-d3 from impurities .

-

Mass Spectrometry: MH⁺ ion at m/z 238.73 corresponds to the deuterated molecular ion .

Physicochemical Properties

Table 2: Physicochemical Profile

The compound’s hygroscopic nature necessitates storage in airtight containers at 2–8°C to prevent degradation . Its stability under refrigeration (>12 months) makes it suitable for long-term studies .

Applications in Research

Pharmacokinetic Tracing

(-)-Ecgonine-d3 Hydrochloride is widely used as an internal standard in mass spectrometry to quantify cocaine metabolites in biological matrices. Its deuterated structure eliminates isotopic interference, improving assay accuracy . For example, Yoder et al. (2009) employed it to track cocaine metabolism in murine models, revealing prolonged detection windows for ecgonine methyl ester .

Neuropharmacological Studies

The compound’s ability to penetrate the blood-brain barrier without inducing euphoria makes it valuable for studying cocaine’s neurotoxic effects. Bois et al. (2004) utilized it to elucidate cocaine’s interaction with dopamine transporters, demonstrating its role in modulating neurotransmitter reuptake .

Table 3: Key Research Applications

Analytical Methods and Detection

Chromatographic Techniques

-

GC-MS: Derivatization with propyl chloroformate enhances volatility, enabling detection limits of 0.1 ng/mL in urine .

-

LC-MS/MS: Achieves quantification of ecgonine-d3 at concentrations as low as 0.05 ng/mL, critical for forensic toxicology .

Spectroscopic Validation

-

UV-Vis: No maxima above 210 nm, distinguishing it from aromatic metabolites like benzoylecgonine .

-

Polarimetry: Optical rotation measurements verify enantiomeric purity, ensuring batch consistency .

| Aspect | Protocol | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, goggles | |

| Storage | 2–8°C in amber glass vials | |

| Disposal | Incineration at licensed facilities |

While classified as non-hazardous at ≤1 g/mL, spills require immediate decontamination with 10% ethanol .

Recent Advances and Case Studies

Isotope-Effect Studies

Recent work has exploited the kinetic isotope effect of the CD₃ group to probe enzymatic hydrolysis rates of cocaine. These studies revealed a 15% reduction in hydrolysis velocity compared to the non-deuterated analog, informing drug design strategies .

Forensic Toxicology

In a 2024 case study, (-)-Ecgonine-d3 Hydrochloride enabled differentiation between environmental cocaine exposure and active use by quantifying metabolite ratios in hair samples, resolving legal disputes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume